molecular formula C7H11NO2 B2857387 2-[(Oxolan-3-yl)methoxy]acetonitrile CAS No. 1250142-20-1

2-[(Oxolan-3-yl)methoxy]acetonitrile

Cat. No.: B2857387
CAS No.: 1250142-20-1
M. Wt: 141.17
InChI Key: GGWGYYMFKNESMN-UHFFFAOYSA-N
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Description

2-[(Oxolan-3-yl)methoxy]acetonitrile is a nitrile-containing compound characterized by an oxolane (tetrahydrofuran) ring substituted at the 3-position with a methoxyacetonitrile group.

Properties

IUPAC Name

2-(oxolan-3-ylmethoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-2-4-10-6-7-1-3-9-5-7/h7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWGYYMFKNESMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-3-yl)methoxy]acetonitrile typically involves the reaction of oxolane derivatives with methoxyacetonitrile under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the oxolane derivative reacts with methoxyacetonitrile to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-3-yl)methoxy]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Oxolan-3-yl)methoxy]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Oxolan-3-yl)methoxy]acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. Further research is needed to elucidate the precise pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(Oxolan-3-yl)methoxy]acetonitrile with structurally and functionally related nitrile derivatives. Key parameters include molecular weight, substituents, synthesis routes, and biological or physicochemical properties.

Compound Molecular Formula Molecular Weight Key Features Synthesis Highlights Applications/Notes Reference
This compound C₇H₁₁NO₂ 141.17 g/mol Oxolane ring with methoxyacetonitrile side chain Likely via nucleophilic substitution (e.g., reaction of oxolan-3-ylmethanol with chloroacetonitrile under basic conditions) Potential intermediate in drug synthesis; limited direct data
2-Ethoxy-2-(oxolan-3-yl)acetonitrile C₈H₁₃NO₂ 155.20 g/mol Ethoxy group replaces methoxy; similar oxolane backbone Synthesized via alkylation of oxolan-3-ylmethanol with ethoxyacetonitrile Used in R&D for small-molecule libraries; storage conditions unspecified
{[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile C₁₈H₁₃NO₅ 323.30 g/mol Chromenone core with methoxyphenoxy and nitrile groups Coumarin derivative synthesized via Williamson ether synthesis Potential anticancer/antimicrobial activity; structural complexity limits scalability
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.18 g/mol Indolinone core with nitrile and hydroxyl groups Multi-step synthesis involving indole derivatives and cyanomethylation Life sciences research; bioactive scaffold for kinase inhibitors
2-(6-Methyloxan-2-yl)acetonitrile C₈H₁₃NO 139.20 g/mol Methyl-substituted oxane ring with nitrile Cyclization of diols with nitrile precursors Liquid-phase intermediate; thermal stability under investigation

Key Observations:

Structural Variations: Oxolane vs. Chromenone: The oxolane-based nitriles (e.g., this compound) exhibit simpler synthetic routes compared to chromenone derivatives, which require multi-step coupling (e.g., ). Substituent Effects: Ethoxy and methoxy groups influence polarity and solubility. For instance, 2-ethoxy-2-(oxolan-3-yl)acetonitrile has a higher molecular weight (155.20 vs. 141.17 g/mol) and likely altered reactivity .

Synthetic Accessibility: Oxolane derivatives are synthesized via straightforward nucleophilic substitutions (e.g., using K₂CO₃ in acetone) , whereas chromenone analogs require ZnCl₂-catalyzed cyclization or mercaptoacetic acid reflux .

Biological Relevance: Chromenone and indolinone nitriles () show preliminary biological activity (e.g., antimicrobial, kinase inhibition), whereas oxolane nitriles are primarily used as synthetic intermediates .

Physicochemical Properties: Oxolane-based nitriles are typically liquids (e.g., 2-(6-methyloxan-2-yl)acetonitrile) with moderate boiling points , while chromenone derivatives are solids due to aromatic stacking .

Contradictions and Limitations:

  • Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

2-[(Oxolan-3-yl)methoxy]acetonitrile is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxolane (tetrahydrofuran) ring attached to a methoxy group and an acetonitrile moiety. This configuration imparts specific reactivity that influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to act as a nucleophile, participating in reactions that modify biomolecules such as proteins and nucleic acids. This interaction may influence several cellular processes, including:

  • Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor modulation : It may interact with specific receptors, altering signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. For instance, it has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these pathogens are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis32

Anticancer Potential

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxic effects are dose-dependent, indicating potential for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated significant activity against B. subtilis, with a notable selectivity for Gram-positive bacteria over Gram-negative strains.
  • Anticancer Activity Assessment :
    In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it exhibited a cytotoxic effect on MCF-7 cells with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for further anticancer drug development [source].

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